molecular formula C7H16O B1584816 2,3-Dimethyl-3-pentanol CAS No. 595-41-5

2,3-Dimethyl-3-pentanol

Cat. No.: B1584816
CAS No.: 595-41-5
M. Wt: 116.2 g/mol
InChI Key: RFZHJHSNHYIRNE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-pentanol: is an organic compound with the molecular formula C7H16O . It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is also known by other names such as 3,4-Dimethyl-3-pentanol and 2,3-dimethylpentan-3-ol .

Mechanism of Action

Mode of Action

Alcohols in general can undergo dehydration reactions to form alkenes . This process involves the loss of water and the formation of a double bond, which can lead to changes in the molecule’s reactivity and interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-3-pentanol . For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, reactivity, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-3-pentanol can be synthesized through the reaction of a Grignard reagent with a carbonyl compound. For example, the reaction of sec-butyl magnesium bromide with acetone forms 2,3-dimethyl-2-pentanol, which can then be dehydrated to form 2,3-dimethyl-2-pentene. This product can be hydrogenated to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of Grignard reagents and subsequent dehydration and hydrogenation steps are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3-Dimethyl-3-pentanol can undergo oxidation reactions to form ketones or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,3-Dimethyl-3-pentanol has various applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethylpentane
  • 3,4-Dimethyl-3-pentanol
  • 2,3-dimethylpentan-3-ol

Comparison: 2,3-Dimethyl-3-pentanol is unique due to its specific structure as a tertiary alcohol. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity due to the presence of the hydroxyl group and its position on the carbon chain .

Properties

IUPAC Name

2,3-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZHJHSNHYIRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870656
Record name 2,3-Dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-41-5
Record name 2,3-Dimethyl-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylpentan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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